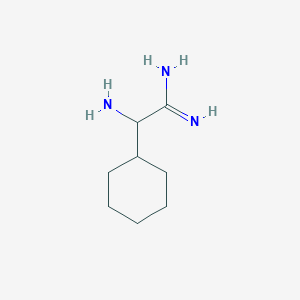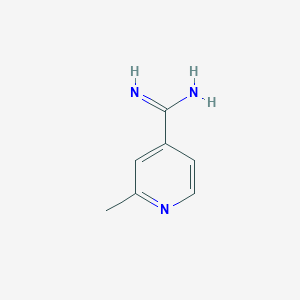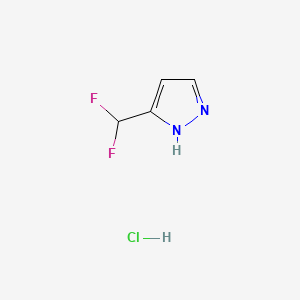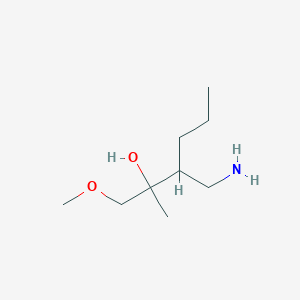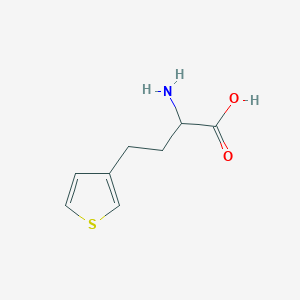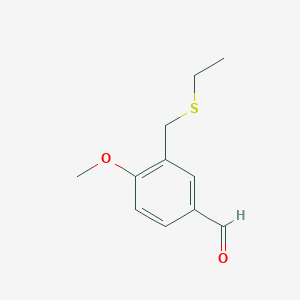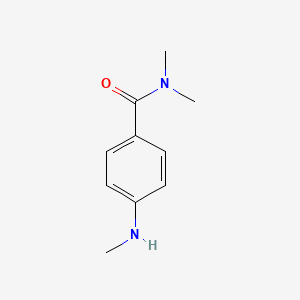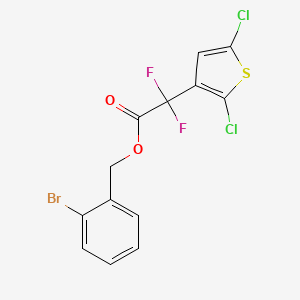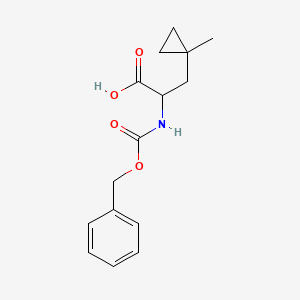
2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a 1-methylcyclopropyl substituent on a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Formation of the cyclopropyl ring: The 1-methylcyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Coupling reaction: The protected amino acid is then coupled with the cyclopropyl derivative using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, resulting in the removal of the protecting group and liberation of the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Free amino acid.
Substitution: Substituted benzyloxycarbonyl derivatives.
科学的研究の応用
2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can be removed in vivo to release the active drug.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid involves the following steps:
Enzymatic cleavage: The benzyloxycarbonyl group is cleaved by enzymes such as esterases or proteases, releasing the free amino group.
Interaction with molecular targets: The free amino group can then interact with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.
Pathways involved: The compound may participate in metabolic pathways involving amino acids and peptides, influencing various physiological processes.
類似化合物との比較
2-(((Benzyloxy)carbonyl)amino)-3-(cyclopropyl)propanoic acid: Lacks the methyl group on the cyclopropyl ring.
2-(((Benzyloxy)carbonyl)amino)-3-(1-ethylcyclopropyl)propanoic acid: Contains an ethyl group instead of a methyl group on the cyclopropyl ring.
Uniqueness:
- The presence of the 1-methylcyclopropyl group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions with biological targets.
- The benzyloxycarbonyl protection provides stability during synthetic procedures and can be selectively removed under mild conditions.
特性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(7-8-15)9-12(13(17)18)16-14(19)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,19)(H,17,18) |
InChIキー |
MUMRQTPMMGZKCC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
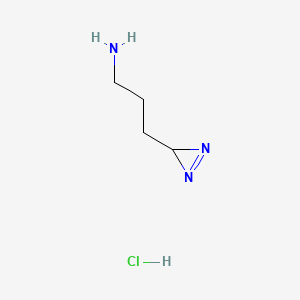
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
![6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13486292.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
